

In-Depth Technical Guide to 3-Fluorophenylacetonitrile (CAS 501-00-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluorophenylacetonitrile

Cat. No.: B1293913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Fluorophenylacetonitrile**, a key chemical intermediate in organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, safety and handling protocols, spectroscopic profile, and its application in synthesis, including a detailed experimental protocol and a visualized reaction pathway.

Core Properties and Identifiers

3-Fluorophenylacetonitrile, also known as 3-Fluorobenzyl cyanide, is an organic compound featuring a benzene ring substituted with a fluorine atom at the meta-position relative to an acetonitrile group.^[1] This substitution pattern imparts specific reactivity and properties that are leveraged in multi-step syntheses.

Physicochemical Properties

The fundamental physical and chemical properties of **3-Fluorophenylacetonitrile** are summarized in the table below. The compound typically appears as a colorless to light yellow liquid or a low-melting solid, depending on purity and ambient temperature.^{[1][2][3]}

Property	Value	Reference(s)
CAS Number	501-00-8	[4] [5]
Molecular Formula	C ₈ H ₆ FN	[4]
Molecular Weight	135.14 g/mol	[4] [5]
Appearance	White or Colorless to Yellow/Orange powder, lump, or clear liquid	[3]
Melting Point	21 °C	[3]
Boiling Point	113-114 °C @ 18 mmHg	[3] [5]
Density	1.163 g/mL at 25 °C	[3] [5]
Refractive Index (n ²⁰ /D)	1.502	[3] [5]
Flash Point	>113 °C (>235.4 °F) - closed cup	[5]
Vapor Pressure	0.0802 mmHg at 25°C	[6]

Spectroscopic Data

Spectroscopic analysis is essential for the verification and characterization of **3-Fluorophenylacetonitrile**.

While comprehensive spectral data from a single, unified source is not readily available in public repositories, the following table compiles expected and reported values. The nitrile group (C≡N) typically exhibits a sharp absorption band in the IR spectrum around 2250 cm⁻¹. The aromatic and aliphatic protons and carbons can be identified by their characteristic chemical shifts in NMR spectra.

Spectrum Type	Key Features and Expected Values
¹ H NMR	Aromatic protons (m, ~7.0-7.5 ppm), Benzylic protons (-CH ₂ -, s, ~3.7 ppm)
¹³ C NMR	Aromatic carbons (~115-163 ppm with C-F coupling), Benzylic carbon (-CH ₂ -, ~20-30 ppm), Nitrile carbon (-CN, ~117 ppm)
IR Spectroscopy	C≡N stretch (~2250 cm ⁻¹), C-F stretch (~1250 cm ⁻¹), Aromatic C-H and C=C bands
Mass Spectrometry	Molecular Ion (M ⁺) at m/z = 135

Note: Specific, experimentally verified spectral data for **3-Fluorophenylacetonitrile** (CAS 501-00-8) is not consistently available across public databases. The values presented are based on typical ranges for the functional groups present and data for isomeric/analogous compounds.

Safety and Handling

3-Fluorophenylacetonitrile is classified as harmful and requires careful handling in a laboratory or industrial setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses with a face shield, and a respirator with a suitable filter, is mandatory.[5]

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Acute Toxicity / Irritant	GHS07 (Exclamation Mark)	Warning	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.[5]

Synthesis and Reactivity

Experimental Protocol: Synthesis from 3-Fluorobenzyl Bromide

This protocol details a common laboratory-scale synthesis of **3-Fluorophenylacetonitrile** via nucleophilic substitution.

Reaction: 3-Fluorobenzyl bromide + Sodium Cyanide → **3-Fluorophenylacetonitrile** + Sodium Bromide

Materials:

- 3-Fluorobenzyl bromide (1.0 g, 5.3 mmol, 1.0 equiv.)
- Sodium cyanide (520 mg, 10.6 mmol, 2.0 equiv.)
- Dimethylsulfoxide (DMSO) (10 mL)
- Ethyl acetate
- Deionized water
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

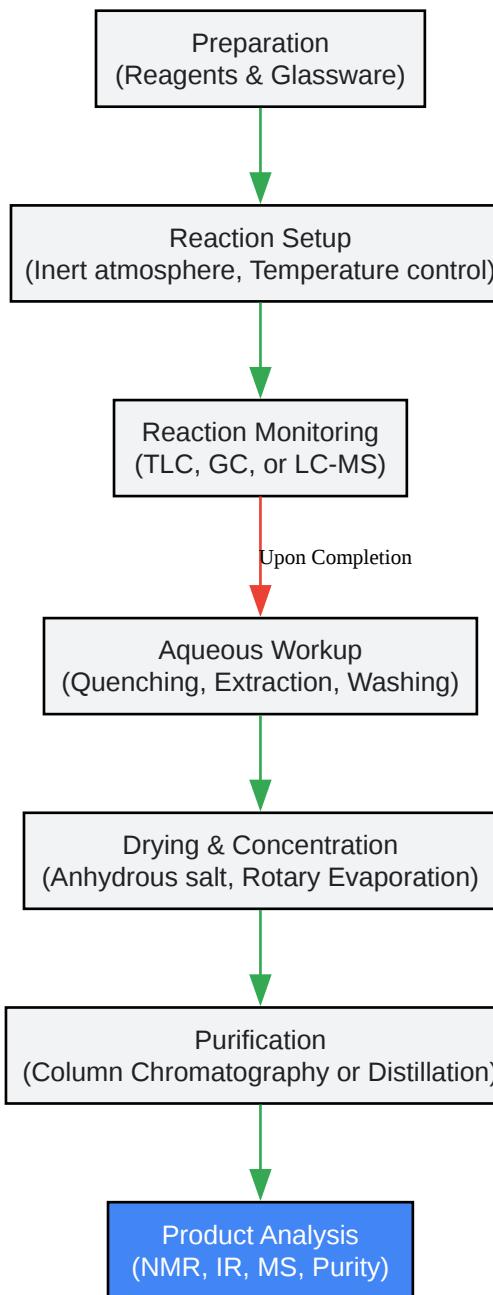
Procedure:

- Dissolve 3-fluorobenzyl bromide (1.0 g) and sodium cyanide (520 mg) in dimethylsulfoxide (10 mL) in a suitable reaction flask.
- Stir the reaction mixture at 30 °C overnight.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water (30 mL).
- Extract the aqueous layer with ethyl acetate (50 mL).

- Wash the organic phase sequentially with water (5 x 10 mL) and saturated sodium bicarbonate solution (20 mL).
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the residue by flash column chromatography to obtain **3-Fluorophenylacetonitrile** as a colorless oil (Expected yield: ~50%).

Application in Pharmaceutical Synthesis: Lemborexant

3-Fluorophenylacetonitrile is a critical starting material in the synthesis of Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.[3][7] The synthesis involves the construction of a complex cyclopropane core, where the 3-fluorophenyl group from the starting material becomes a key structural feature of the final active pharmaceutical ingredient.


The diagram below illustrates a patented synthetic pathway starting from **3-Fluorophenylacetonitrile** (referred to as 'Aryl acetonitrile 86' in the literature).[8]

[Click to download full resolution via product page](#)

Figure 1. Synthetic pathway to Lemborexant starting from **3-Fluorophenylacetonitrile**.

The logical workflow for a typical synthesis experiment, from preparation to final analysis, is outlined below.

[Click to download full resolution via product page](#)

Figure 2. General experimental workflow for organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 501-00-8: 3-Fluorobenzeneacetonitrile | CymitQuimica [cymitquimica.com]
- 2. WO2021119223A1 - Solid state form of lemborexant - Google Patents [patents.google.com]
- 3. 3-Fluorophenylacetonitrile | 501-00-8 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 3-氟苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. Research Progress in the Synthesis of Lemborexant [cjph.com.cn]
- 8. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 3-Fluorophenylacetonitrile (CAS 501-00-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293913#3-fluorophenylacetonitrile-cas-number-501-00-8-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com